molecular formula C17H19NO2S B1668309 (3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate CAS No. 50539-94-1

(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate

Cat. No.: B1668309
CAS No.: 50539-94-1
M. Wt: 301.4 g/mol
InChI Key: MMMGLWYZFBHLJZ-UHFFFAOYSA-N
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Description

(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate is a bioactive chemical compound with the molecular formula C17H19NO2S and a molecular weight of 301.4 g/mol . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester typically involves the reaction of m-isopropylphenyl isocyanate with methyl phenylthioacetate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl(phenylthio)-, p-isopropylphenyl ester
  • Carbamic acid, ethyl(phenylthio)-, m-isopropylphenyl ester

Uniqueness

(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its m-isopropylphenyl ester group differentiates it from other similar compounds, leading to variations in reactivity and biological activity.

Properties

CAS No.

50539-94-1

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate

InChI

InChI=1S/C17H19NO2S/c1-13(2)14-8-7-9-15(12-14)20-17(19)18(3)21-16-10-5-4-6-11-16/h4-13H,1-3H3

InChI Key

MMMGLWYZFBHLJZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=CC=C2

Appearance

Solid powder

50539-94-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate

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